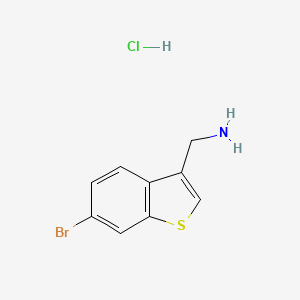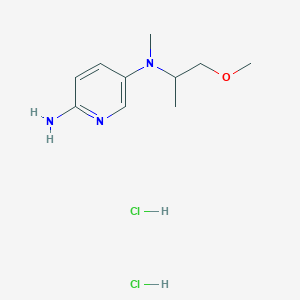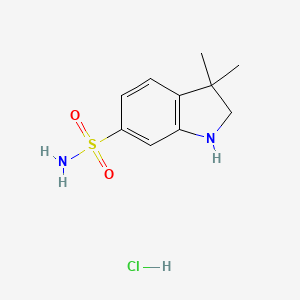
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a sulfonamide group, which is often associated with antibacterial and other pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this specific compound, the reaction might involve the use of 3,3-dimethyl-2,3-dihydro-1H-indole as a starting material, followed by sulfonation and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process is crucial and may involve recrystallization or chromatography techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common in indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride is unique due to the presence of the sulfonamide group, which imparts specific antibacterial properties. This distinguishes it from other indole derivatives that may not possess such pharmacological activities .
Eigenschaften
Molekularformel |
C10H15ClN2O2S |
|---|---|
Molekulargewicht |
262.76 g/mol |
IUPAC-Name |
3,3-dimethyl-1,2-dihydroindole-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-10(2)6-12-9-5-7(15(11,13)14)3-4-8(9)10;/h3-5,12H,6H2,1-2H3,(H2,11,13,14);1H |
InChI-Schlüssel |
UPSJEJKASHLPLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2=C1C=CC(=C2)S(=O)(=O)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol](/img/structure/B13500542.png)
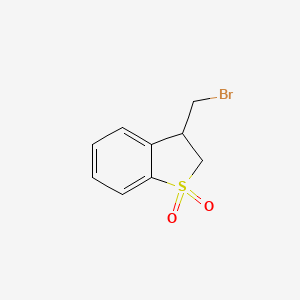
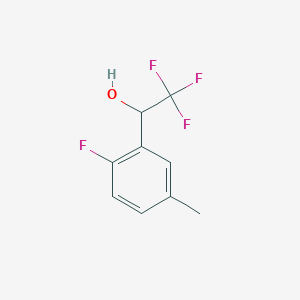
![[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, Mixture of diastereomers](/img/structure/B13500560.png)
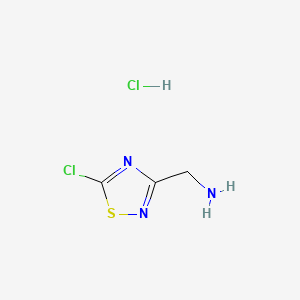
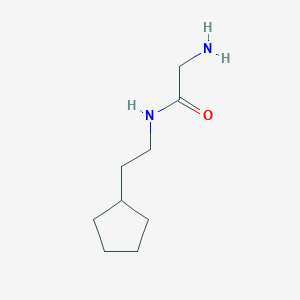
![3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13500589.png)

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)


